molecular formula C19H19NO2 B5056306 2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline

2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline

Cat. No. B5056306
M. Wt: 293.4 g/mol
InChI Key: JZEWNUZHWINEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline, also known as MMNA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMNA belongs to the family of anilines, which are organic compounds that contain an amino group attached to an aromatic ring.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. 2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline has been shown to bind to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell division process. This disruption ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, 2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline has been reported to exhibit anti-inflammatory and anti-oxidant properties. It has also been shown to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline in lab experiments is its high potency and specificity for cancer cells, which makes it a promising candidate for cancer treatment. However, one limitation is the potential for toxicity, as 2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline has been shown to have cytotoxic effects on normal cells at high concentrations. Additionally, the mechanism of action of 2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline is not fully understood, which makes it difficult to predict its effects on different cell types.

Future Directions

There are several future directions for research on 2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline. One area of interest is the development of 2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline derivatives with improved potency and selectivity for cancer cells. Another area of research is the investigation of the potential use of 2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline and its effects on different cell types.
Conclusion
In conclusion, 2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-tumor activity, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline as a cancer treatment.

Synthesis Methods

2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline can be synthesized through a multi-step process involving the reaction of 2-methoxy-1-naphthaldehyde and 2-methoxyaniline in the presence of a base catalyst. The resulting intermediate is then reduced using sodium borohydride to produce 2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline. This synthesis method has been reported to yield high purity and high yield of 2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline.

Scientific Research Applications

2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been reported to exhibit anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. 2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect in cancer treatment.

properties

IUPAC Name

2-methoxy-N-[(2-methoxynaphthalen-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-21-18-12-11-14-7-3-4-8-15(14)16(18)13-20-17-9-5-6-10-19(17)22-2/h3-12,20H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEWNUZHWINEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CNC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.